5-bromo-3,4-dimethylpyridazine

Medicinal chemistry Synthetic methodology Cross-coupling

Achieve absolute regiochemical control at the C5 vector of the 3,4-dimethylpyridazine scaffold with this essential building block. The electron-deficient, sterically unique C5-bromo position ensures superior reactivity in Pd-catalyzed cross-couplings, directly yielding C5-arylated or C5-aminated derivatives inaccessible via the 6-bromo regioisomer. Eliminates non-selective late-stage bromination, saving synthetic steps and ensuring batch-to-batch fidelity. Ideal for medicinal chemistry programs requiring precise vector exploration for kinase or GPCR targets.

Molecular Formula C6H7BrN2
Molecular Weight 187.04 g/mol
CAS No. 1528294-74-7
Cat. No. B6598539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-3,4-dimethylpyridazine
CAS1528294-74-7
Molecular FormulaC6H7BrN2
Molecular Weight187.04 g/mol
Structural Identifiers
SMILESCC1=C(N=NC=C1Br)C
InChIInChI=1S/C6H7BrN2/c1-4-5(2)9-8-3-6(4)7/h3H,1-2H3
InChIKeyVYVFRPIOUCYGOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-3,4-dimethylpyridazine (CAS 1528294-74-7): Procurement-Relevant Identity and Baseline Characterization for Sourcing Decisions


5-Bromo-3,4-dimethylpyridazine (CAS 1528294-74-7) is a brominated pyridazine heterocycle with molecular formula C₆H₇BrN₂, a molecular weight of 187.04 g·mol⁻¹, and the canonical SMILES Cc1nncc(Br)c1C . The compound features a bromine substituent at the C5 position of the pyridazine ring with methyl groups at C3 and C4, placing the bromine in a sterically and electronically distinct environment directly adjacent to one ring nitrogen and ortho to both methyl substituents [1]. This specific substitution pattern differentiates it from its closest regioisomer, 6-bromo-3,4-dimethylpyridazine (CAS 1520953-06-3), as well as from other halogenated pyridazine building blocks such as 4-bromo-3-chloro-5,6-dimethylpyridazine (CAS 1543060-63-4) [2]. The compound is of interest in pharmaceutical and agrochemical research as a versatile synthetic intermediate, with the C5 bromine enabling palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura and Buchwald-Hartwig couplings [1].

Why 5-Bromo-3,4-dimethylpyridazine Cannot Be Interchanged with Its C6-Bromo Regioisomer or Other Halogenated Pyridazine Building Blocks


In pyridazine chemistry, the position of halogen substitution on the diazine ring is not a trivial detail—it dictates both the electronic landscape for cross-coupling reactivity and the regiochemical outcome of downstream transformations. The C5 position in 5-bromo-3,4-dimethylpyridazine is situated directly adjacent to N1 of the pyridazine ring, creating a distinct electronic environment compared to the C6-bromo regioisomer, where the bromine experiences different π-electron density distribution and inductive effects from the adjacent nitrogen atoms [1][2]. This electronic differentiation translates into measurable differences in cross-coupling reaction rates, optimal catalytic conditions, and product regiochemistry that cannot be reproduced by simply substituting the 6-bromo isomer [3]. Furthermore, the C5-bromo compound provides access to C5-arylated or C5-aminated 3,4-dimethylpyridazine derivatives—a substitution pattern that is geometrically and electronically inaccessible from the C6-, C3-, or C4-bromo regioisomers. For medicinal chemistry programs targeting specific vectors from the pyridazine core, this positional precision is non-negotiable [2].

Quantitative Differentiation Evidence for 5-Bromo-3,4-dimethylpyridazine Relative to Closest Analogs and In-Class Alternatives


Regioisomeric Bromine Position: C5 vs C6 Substitution Drives Divergent Electronic Environments on the Pyridazine Ring

The bromine atom in 5-bromo-3,4-dimethylpyridazine occupies the C5 position, which in the pyridazine ring system is directly adjacent to N1. In the 6-bromo regioisomer (CAS 1520953-06-3), the bromine is positioned adjacent to N1 but at a site with measurably different computed electronic properties. The topological polar surface area (TPSA) for the 6-bromo isomer is 25.8 Ų with 2 hydrogen bond acceptors (the two pyridazine nitrogens) and 0 hydrogen bond donors [1]. For the 5-bromo isomer, while TPSA is identical (same atomic composition), the spatial orientation of the bromine dipole relative to the N1 lone pair creates a distinct electrostatic potential surface that modulates electrophilic character at the bromine-bearing carbon. This difference is structurally encoded: in the 5-bromo isomer, the bromine and C3-methyl group are in a 1,2-relationship, whereas in the 6-bromo isomer the bromine is 1,3- to the C3-methyl, resulting in different steric compression and torsional profiles .

Medicinal chemistry Synthetic methodology Cross-coupling

Halogenation Pattern Comparison: Monobromo C5 vs Mixed Bromo-Chloro Substitution in 4-Bromo-3-chloro-5,6-dimethylpyridazine

5-Bromo-3,4-dimethylpyridazine (MW 187.04) presents a single reactive halogen handle for cross-coupling, whereas 4-bromo-3-chloro-5,6-dimethylpyridazine (CAS 1543060-63-4, MW 221.48) carries two different halogens (Br and Cl) [1]. The molecular weight difference of 34.44 g·mol⁻¹ reflects the additional chlorine atom in the comparator. The monohalogenated 5-bromo compound offers a single, unambiguous site for Suzuki or Buchwald-Hartwig coupling, eliminating chemoselectivity challenges inherent to the dihalogenated analog. While 4-bromo-3-chloro-5,6-dimethylpyridazine provides opportunities for sequential orthogonal couplings, its higher molecular weight (18.4% increase), different substitution geometry (Br at C4, Cl at C3 vs Br at C5 in the target), and the potential for competing reactivity at two sites make it unsuitable as a direct replacement when a single, clean C5 functionalization is required [1].

Synthetic chemistry Building block selection Orthogonal reactivity

C-Br vs C-CH₂Br Reactivity: Aryl Bromide vs Benzylic Bromide Differentiation in 3,4-Dimethylpyridazine Scaffolds

A critical distinction exists between 5-bromo-3,4-dimethylpyridazine (aryl C-Br at C5, MW 187.04) and 5-(bromomethyl)-3,4-dimethylpyridazine hydrobromide (CAS 2919961-90-1, benzylic C-CH₂Br, MW 281.98 as hydrobromide salt) . The aryl bromide in the target compound is suitable for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Heck), whereas the benzylic bromide in the comparator undergoes Sₙ2-type nucleophilic displacement rather than oxidative addition to Pd(0) [1]. The molecular weight difference exceeds 94 g·mol⁻¹ (including the HBr salt). The aryl C-Br bond dissociation energy (BDE) is approximately 80-84 kcal·mol⁻¹ for bromobenzene-type systems, while the benzylic C-Br BDE is approximately 55-60 kcal·mol⁻¹, reflecting fundamentally different reactivity manifolds [1]. These compounds are not functionally interchangeable in any synthetic route relying on palladium-catalyzed C-C bond formation.

Synthetic methodology Cross-coupling Nucleophilic substitution

Non-Halogenated Parent vs 5-Bromo Derivative: Synthetic Versatility Quantified by Accessible Derivatization Pathways

3,4-Dimethylpyridazine (CAS 68206-10-0, MW 108.14) is the non-halogenated parent scaffold. It lacks a synthetic handle for direct cross-coupling at C5 and requires pre-functionalization (e.g., directed metalation or electrophilic bromination) before C-C bond formation can occur at this position . 5-Bromo-3,4-dimethylpyridazine provides the pre-installed bromide at C5, enabling immediate entry into Pd-catalyzed coupling manifolds without additional synthetic steps [1]. The molecular weight difference (78.90 g·mol⁻¹, a 73.0% increase from the parent) reflects the bromine atom. Direct electrophilic bromination of 3,4-dimethylpyridazine to yield the 5-bromo derivative is complicated by competing reactivity at other positions; the pyridazine ring is electron-deficient, and electrophilic aromatic substitution typically requires activated substrates or occurs with poor regioselectivity at multiple positions [2]. Pre-formed 5-bromo-3,4-dimethylpyridazine therefore eliminates a potentially low-yielding, non-regioselective bromination step from the synthetic sequence.

Building block utility Derivatization Cross-coupling

C5-Bromo Pyridazine Electronic Effects on Cross-Coupling: Electron-Deficient Diazine Reactivity with Pd Catalysts

Pyridazines are electron-deficient heterocycles, and the position of the bromine substituent relative to the ring nitrogens significantly influences the rate of oxidative addition—the key step in Pd-catalyzed cross-coupling reactions. In 5-bromo-3,4-dimethylpyridazine, the bromine at C5 is situated adjacent to N1 and experiences the combined electron-withdrawing effect of two ortho nitrogen atoms (N1 directly adjacent, N2 at the neighboring position), which increases the electrophilicity of the C5 carbon relative to C6 in the regioisomeric 6-bromo derivative . The Suzuki-Miyaura cross-coupling of bromopyridazines has been systematically studied, with reaction efficiency shown to depend on the position of the halogen, the electronic nature of the heterocycle, and the choice of catalytic system [1][2]. Electron-deficient 5-bromopyridazine derivatives are reported to undergo oxidative addition to Pd(0) more rapidly than their C4- or C6-bromo counterparts, enabling the use of milder conditions (lower catalyst loading or reduced temperature) [2]. This makes 5-bromo-3,4-dimethylpyridazine a particularly reactive substrate for Pd-catalyzed transformations compared to alternative bromopyridazine regioisomers.

Cross-coupling reactivity Diazine chemistry Palladium catalysis

Validated Application Scenarios for 5-Bromo-3,4-dimethylpyridazine Based on Quantitative Differentiation Evidence


C5-Specific Pd-Catalyzed Cross-Coupling for Medicinal Chemistry Library Synthesis

In medicinal chemistry campaigns requiring systematic exploration of C5-aryl or C5-amino substituents on a 3,4-dimethylpyridazine scaffold, 5-bromo-3,4-dimethylpyridazine serves as the direct entry point via Suzuki-Miyaura or Buchwald-Hartwig coupling. Unlike the 6-bromo regioisomer, this compound installs the desired substituent at the C5 vector—a geometrically distinct exit trajectory from the pyridazine core that cannot be replicated by any other monobrominated pyridazine isomer [1][2]. The pre-installed bromide eliminates the need for a non-regioselective bromination of the parent 3,4-dimethylpyridazine, saving at minimum one synthetic step and ensuring regiochemical fidelity at C5 [3].

Synthesis of C5-Functionalized Pyridazine-Based Kinase Inhibitor or GPCR Modulator Intermediates

Pyridazine derivatives have established roles as kinase inhibitors (MEK, p38 MAPK, ALK) and GPCR modulators, with the substitution pattern on the diazine ring dictating target selectivity [1]. 5-Bromo-3,4-dimethylpyridazine provides the C5 functionalization handle required by structure-activity relationships (SAR) that demand substitution at this specific position. The electron-deficient nature of the pyridazine ring, combined with the enhanced oxidative addition rate at the C5 position due to adjacent nitrogen electron-withdrawal, makes this building block particularly suitable for the efficient construction of screening libraries targeting kinases or GPR35 where C5-substituted-3,4-dimethylpyridazine motifs have demonstrated activity in the nanomolar range for related compound classes [2][3].

Agrochemical Intermediate Synthesis Requiring Regiochemically Defined Heterocyclic Cores

In agrochemical research, pyridazine derivatives have documented applications as herbicides, insecticides, and fungicides [1]. 5-Bromo-3,4-dimethylpyridazine offers a single, unambiguous reactive site for installing agrochemically relevant pharmacophores at the C5 position via cross-coupling, without the chemoselectivity complications inherent to dihalogenated analogs such as 4-bromo-3-chloro-5,6-dimethylpyridazine [2]. The 3,4-dimethyl substitution pattern also contributes to metabolic stability and lipophilicity modulation, differentiated from the non-methylated or differently methylated pyridazine scaffolds by the combined steric shielding of the C3 and C4 positions adjacent to the reactive C5 center [2].

Late-Stage Functionalization of Advanced Synthetic Intermediates Bearing 3,4-Dimethylpyridazine Cores

For total synthesis or process chemistry routes where a 3,4-dimethylpyridazine core must be elaborated at C5 in the penultimate or final steps, 5-bromo-3,4-dimethylpyridazine enables late-stage diversification via Pd-catalyzed coupling without protecting group manipulation or functional group interconversion at other positions. This contrasts with the non-brominated parent 3,4-dimethylpyridazine (CAS 68206-10-0), which would require C-H activation or directing-group-mediated metalation to achieve C5 functionalization—approaches that are incompatible with many densely functionalized late-stage intermediates [1][2]. The molecular weight and calculated lipophilicity of the 5-bromo building block (estimated cLogP ~1.2-1.4) are compatible with typical drug-like property ranges, supporting its use in lead optimization without introducing pharmacokinetic liabilities [2].

Quote Request

Request a Quote for 5-bromo-3,4-dimethylpyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.